

Technical Stewardship Guide: 4-Chloro-3-fluoro-5-methylphenol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Chloro-3-fluoro-5-methylphenol

Cat. No.: B14027686

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CAS: 1807271-42-6 | Formula: C₇H₆ClFO | M.W.: 160.57 g/mol [1]

Part 1: Molecular Architecture & Physicochemical Profile

Status: Rare Chemical Intermediate / Pharmacophore Building Block[1]

This guide transcends the standard Safety Data Sheet (SDS) by integrating predictive toxicology and practical handling protocols for **4-Chloro-3-fluoro-5-methylphenol**. As a tri-substituted phenolic intermediate, this compound exhibits a unique reactivity profile driven by the interplay between the electron-withdrawing halogens (Cl, F) and the electron-donating methyl group.

Physicochemical Data (Predicted & Experimental Consensus)

Note: Due to the rarity of this specific isomer, some values are extrapolated from Structure-Activity Relationships (SAR) of analogous chlorofluorophenols.

Property	Value / Characteristic	Technical Implication
Physical State	Solid (Crystalline)	Likely forms needles/plates; dust inhalation risk is elevated. [1]
Melting Point	~60–80 °C (Predicted)	Low melting point requires cool storage to prevent fusing/agglomeration.[1]
Acidity (pKa)	~8.5 (Predicted)	More acidic than phenol (pKa 10). The F and Cl substituents stabilize the phenoxide anion, increasing corrosivity.[1]
LogP	~3.1 (Predicted)	High lipophilicity facilitates rapid dermal absorption and blood-brain barrier penetration. [1]
Solubility	DMSO, Methanol, DCM	Poor water solubility; aqueous spills require organic co-solvents for cleanup.[1]

Part 2: Hazard Identification & Mechanism of Action

Signal Word:DANGER

Core Hazards[1][3]

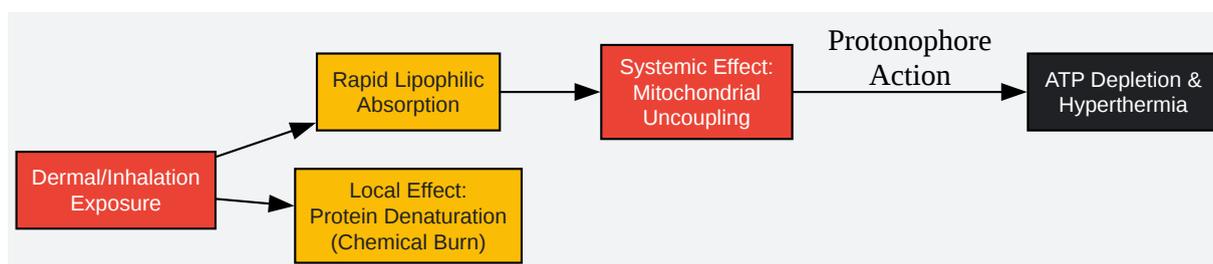
- Acute Toxicity (Oral/Dermal/Inhalation): High.[1][2]
- Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][3][4]
- Aquatic Toxicity: Acute and Chronic hazards due to halogen stability.[1]

Expert Insight: The Mechanism of Toxicity

Unlike simple acids that burn via proton donation, halogenated phenols operate through two distinct, synergistic mechanisms that make them exceptionally dangerous:

- Protein Denaturation (Corrosive Phase): Upon contact, the compound disrupts the tertiary structure of keratin and collagen.[1] The fluorine substitution enhances the acidity, accelerating tissue necrosis compared to non-halogenated cresols.
- Uncoupling of Oxidative Phosphorylation (Systemic Phase): Once absorbed (facilitated by the lipophilic Methyl/Chloro groups), the molecule acts as a protonophore.[1] It shuttles protons across the inner mitochondrial membrane, dissipating the electrochemical gradient required for ATP synthesis. This leads to metabolic acidosis and hyperthermia.[1]

Visualization: Toxicity Pathway



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Figure 1: Dual-phase toxicity mechanism showing local corrosive effects and systemic mitochondrial disruption.

Part 3: Operational Protocols & Engineering

Controls[1]

Storage & Stability

- Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Phenols are susceptible to oxidation (turning pink/red) over time; halogenated versions may release trace HF/HCl if degraded by moisture.[1]
- Temperature: Refrigerate (2–8 °C).
- Segregation: Isolate from oxidizers and strong bases.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of halogenated phenols due to rapid permeation.[1]

PPE Component	Specification	Rationale
Hand Protection	Laminate Film (Silver Shield) or Double-gloved Nitrile (min 0.11mm) with immediate change upon splash.	Halogenated phenols penetrate standard nitrile in <10 mins.[1]
Respiratory	P95/P100 Particulate Respirator (Solids) or ABEK Filter (Solutions).[1]	Prevents inhalation of dust which causes rapid mucous membrane edema.[1]
Eye/Face	Chemical Goggles + Face Shield.[1]	Safety glasses are inadequate against corrosive solids/dusts. [1]
Body	Tyvek® Lab Coat or Apron.[1]	Prevents contamination of street clothes (critical for phenols).[1][4]

Handling Workflow (Self-Validating)

- Pre-Work Check: Verify availability of PEG 300/400 (Polyethylene Glycol) wash station before opening the vial.[1]
- Weighing: Only inside a chemical fume hood.[1] Use an anti-static gun if the solid is fluffy/static-prone to prevent dispersal.
- Solubilization: Add solvent to the solid slowly.[1] Exothermic dissolution is possible.[1]

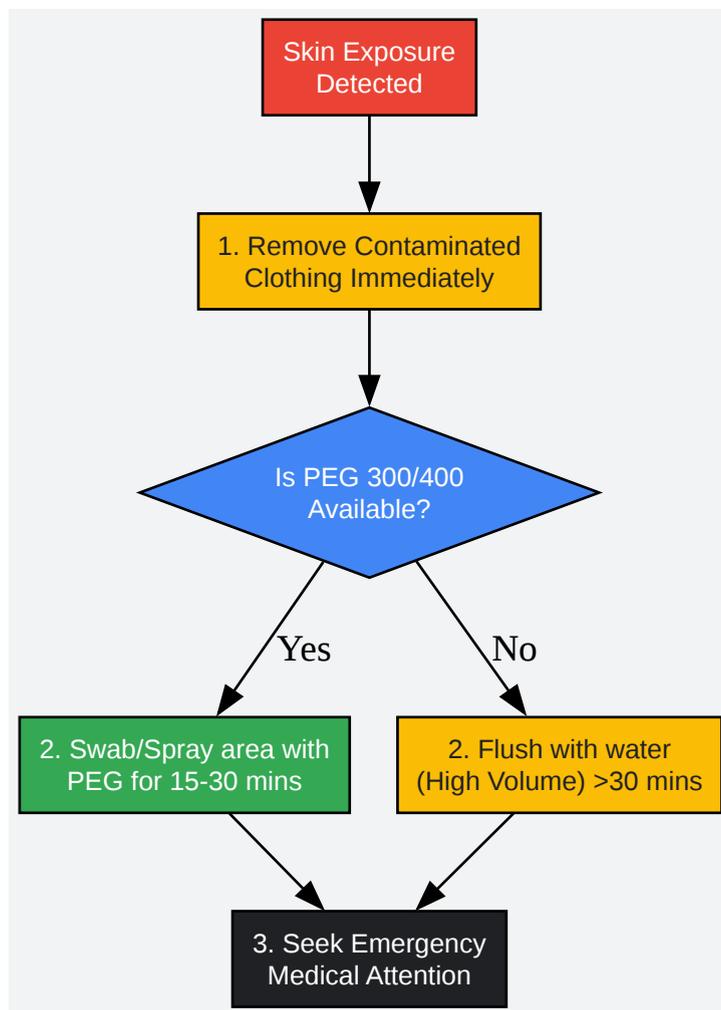
Part 4: Emergency Response (The PEG Protocol)

CRITICAL NOTE: Water alone is often ineffective for phenol decontamination due to the compound's low water solubility.[1] It may spread the chemical rather than remove it.[1][5]

The PEG 300/400 Decontamination Standard

Research confirms that low-molecular-weight Polyethylene Glycol (PEG 300 or 400) is the superior decontamination agent for phenolic compounds. It acts as a solvent to extract the phenol from the skin layers.[1]

Visualization: Emergency Response Logic



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Figure 2: Decision tree for immediate dermal decontamination emphasizing the PEG protocol.

Part 5: Synthetic Utility & Reaction Safety

Application: **4-Chloro-3-fluoro-5-methylphenol** is a scaffold for Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling.

Reaction Risks[1][3][4][8][9][10]

- Base Treatment: When treating with bases (e.g., K_2CO_3 , NaH) to generate the phenoxide for alkylation, the reaction is exothermic.[1] The resulting phenoxide is a potent nucleophile.[1]
- Thermal Runaway: In closed vessels (e.g., microwave synthesis), the decomposition of the aryl-fluoride bond (though strong) can occur at high temps ($>180^\circ C$), potentially releasing HF.[1]
- Waste Disposal: All mother liquors must be segregated as "Halogenated Organic Waste." [1] Do NOT mix with acid waste (risk of toxic gas generation).[1]

Visualization: Synthetic Workflow



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Figure 3: Safe synthetic workflow highlighting critical control points during chemical modification.

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- To cite this document: BenchChem. [Technical Stewardship Guide: 4-Chloro-3-fluoro-5-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14027686#safety-data-sheet-sds-for-4-chloro-3-fluoro-5-methylphenol>]

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